molecular formula C25H30N2O9 B14774929 Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid

Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid

Cat. No.: B14774929
M. Wt: 502.5 g/mol
InChI Key: OSCSQUCCUWTZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid is a complex organic compound that features a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker with a propargyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates These intermediates are then linked through a PEG3 spacer, which is functionalized with a propargyl group

    Preparation of Phthalimide Intermediate: The phthalimide intermediate can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.

    Preparation of Glutarimide Intermediate: The glutarimide intermediate is typically prepared by the cyclization of glutamic acid or its derivatives under acidic conditions.

    PEGylation and Propargylation: The PEG3 linker is introduced through a PEGylation reaction, where the PEG3 chain is attached to the glutarimide intermediate. The propargyl group is then introduced via a nucleophilic substitution reaction.

    Introduction of Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be employed to convert the carboxylic acid group to an alcohol or aldehyde.

    Click Chemistry: The propargyl group is particularly useful in click chemistry reactions, where it can react with azides to form triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

    Click Chemistry: Copper(I) catalysts are typically used in click chemistry reactions involving the propargyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can yield carboxylic acids, while click chemistry reactions can produce triazole derivatives.

Scientific Research Applications

Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules and polymers.

    Biology: In biological research, it is used for bioconjugation and labeling of biomolecules, facilitating the study of protein interactions and cellular processes.

    Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The propargyl group, in particular, allows for click chemistry reactions, enabling the compound to form stable triazole linkages with azides. The PEG linker enhances solubility and reduces immunogenicity, making the compound suitable for biological and medical applications.

Comparison with Similar Compounds

Phthalimidinoglutarimide-propargyl-O-PEG3-C2-acid can be compared with similar compounds such as:

    Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid: This compound has a shorter PEG linker, which may affect its solubility and reactivity.

    Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid: With an even shorter PEG linker, this compound may have different physical and chemical properties.

    Propargyl-PEG3-acid: Lacking the phthalimide and glutarimide groups, this compound is simpler and may be used in different applications.

The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical synthesis and a wide range of applications in various scientific fields.

Properties

Molecular Formula

C25H30N2O9

Molecular Weight

502.5 g/mol

IUPAC Name

3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C25H30N2O9/c28-22-7-6-21(24(31)26-22)27-17-20-18(3-1-5-19(20)25(27)32)4-2-9-33-11-13-35-15-16-36-14-12-34-10-8-23(29)30/h1,3,5,21H,6-17H2,(H,29,30)(H,26,28,31)

InChI Key

OSCSQUCCUWTZLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.